3-(Methylthio)propylamine hydrochloride

Description

Structural and Functional Context within Organosulfur Amines

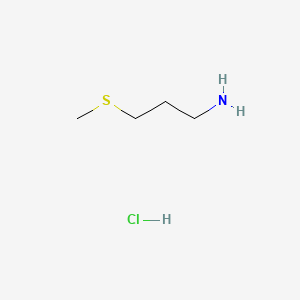

3-(Methylthio)propylamine (B146394) hydrochloride belongs to the class of organosulfur compounds, which are integral to medicinal and materials chemistry. nih.govthegoodscentscompany.com Its molecular structure consists of a three-carbon propyl chain, which forms the backbone of the molecule. A primary amine group (-NH₂) is attached to one end of this chain, and a methylthio group (-S-CH₃) is attached to the other. nih.gov The hydrochloride salt is formed by the protonation of the basic amine group.

The molecule is functionally a derivative of propylamine (B44156), distinguished by the presence of the methylmercapto (or methylthio) group at the 3-position. nih.gov It is classified as both a primary amino compound and an organic sulfide, also known as a thioether. nih.gov The presence of these two distinct functional groups—the nucleophilic amine and the sulfur-containing thioether—on a flexible propyl linker allows it to participate in a wide range of chemical reactions and to act as a ligand in the formation of metal complexes.

Table 1: Physicochemical Properties of 3-(Methylthio)propylamine Note: Data primarily pertains to the free base form.

| Property | Value |

| Molecular Formula | C₄H₁₁NS |

| Molecular Weight | 105.20 g/mol |

| Boiling Point | 169 °C |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.4940 |

| CAS Number | 4104-45-4 |

This data is compiled from multiple chemical data sources. nih.gov

Overview of Emerging Research Significance and Applications

The primary significance of 3-(Methylthio)propylamine in advanced chemical research lies in its utility as a precursor and building block in specialized synthesis. One of its notable applications is in the field of coordination chemistry, specifically in the synthesis of ligands for transition metal complexes.

It serves as a starting material for creating more complex acyclic diaminedithioether (DADTE) ligands. These tetradentate N₂S₂ ligands are synthesized to chelate with metal ions, such as rhodium(III). rsc.org The resulting rhodium complexes are subjects of research for potential applications in various catalytic and medicinal fields. rsc.orgresearchgate.net The structural characteristics of the ligand, which can be modified by using starting materials like 3-(Methylthio)propylamine, influence the geometry (cis or trans isomers) and stability of the final metal complex. rsc.orgacs.org The thioether sulfur atoms and the amine nitrogen atoms act as donor sites, coordinating with the metal center to form stable structures. rsc.orgmdpi.com

Beyond coordination chemistry, the compound is a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the amine or the sulfur center, enabling the construction of more complex molecules for pharmaceutical and materials science research. thegoodscentscompany.com

Historical Development of Academic Inquiry into the Compound

While the precise date of the first synthesis of 3-(Methylthio)propylamine is not prominently documented in readily available literature, academic inquiry into the compound is evident through the development of various synthetic methodologies for its preparation. The compound's availability from commercial suppliers for research purposes indicates that it is a well-established chemical with reliable synthesis routes. thegoodscentscompany.comoakwoodchemical.com

Research into the synthesis of thioethers and amines is a long-standing area of organic chemistry. Methods for preparing compounds like 3-(Methylthio)propylamine often involve multi-step processes. For instance, one patented synthetic approach starts from 3-methylthiopropanol, which is converted to 3-methylthio-1-chloropropane. patsnap.com This intermediate then reacts with potassium phthalimide (B116566), followed by hydrazinolysis to yield the final 3-(Methylthio)propylamine product. patsnap.com An alternative historical route involves the reaction of 1,3-dibromopropane (B121459) with potassium phthalimide, followed by a reaction with sodium methylmercaptide and subsequent hydrazinolysis. patsnap.com The existence of these distinct and refined synthetic pathways demonstrates a continued academic and industrial interest in optimizing the production of this and structurally related organosulfur amines for research and chemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylsulfanylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIWAULGWRJMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178893 | |

| Record name | Propylamine, 3-(methylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-62-7 | |

| Record name | Propylamine, 3-(methylthio)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylamine, 3-(methylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Organic Transformations of 3 Methylthio Propylamine

De Novo Synthesis Strategies for 3-(Methylthio)propylamine (B146394)

De novo synthesis provides a direct route to 3-(Methylthio)propylamine, often leveraging biological precursors. A key approach involves the transformation of the sulfur-containing amino acid methionine.

Thermally Induced Decarboxylation of Sulfur-Containing Amino Acids (e.g., Methionine)

The direct thermal decarboxylation of methionine presents a straightforward method for the preparation of 3-(Methylthio)propylamine. This process involves heating the amino acid, leading to the removal of the carboxyl group as carbon dioxide.

The thermal decarboxylation of methionine can proceed through different mechanisms depending on the reaction conditions. In the presence of a ketone sensitizer, such as acetophenone (B1666503), the reaction is believed to proceed via a transamination-decarboxylation pathway. The initial step involves the formation of a Schiff base between the amino acid and the ketone. This intermediate then undergoes decarboxylation, followed by hydrolysis to yield the final amine product, 3-(Methylthio)propylamine, and regenerate the ketone.

Alternatively, the Strecker degradation pathway can also lead to the formation of related compounds. This reaction involves the oxidative deamination and decarboxylation of an amino acid in the presence of a dicarbonyl compound, typically yielding an aldehyde with one less carbon atom than the parent amino acid. wikipedia.orgbeilstein-journals.orgfuturelearn.comagriculturejournals.cz While not a direct route to 3-(Methylthio)propylamine, it is a relevant thermal degradation pathway for methionine. nasa.gov

In biological systems, the decarboxylation of methionine is an enzymatic process. L-Methionine decarboxylase, a pyridoxal (B1214274) phosphate-dependent enzyme found in various organisms, catalyzes the specific conversion of L-methionine to 3-methylthiopropylamine and carbon dioxide. tandfonline.comnih.gov

The yield of 3-(Methylthio)propylamine from the thermal decarboxylation of methionine is highly dependent on the reaction conditions. Direct pyrolysis of amino acids often leads to a mixture of products and can result in low yields of the desired amine. researchgate.net However, the use of a high-boiling ketone as a reaction medium and catalyst can significantly improve the yield. For instance, heating DL-methionine in the presence of acetophenone has been reported to produce 3-Methylthiopropylamine hydrochloride in a remarkable 90-92% yield. tandfonline.com

| Reactant | Catalyst/Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| DL-Methionine | Acetophenone | Heating | Not specified | 3-Methylthiopropylamine hydrochloride | 90-92 tandfonline.com |

| L-Methionine | Tetralin/Safrol with Tetralin Peroxide | Heating | ~1 hour | 3-Methylthiopropylamine hydrochloride | 90 tandfonline.com |

Table 1: Influence of Pyrolytic Conditions on the Yield of 3-Methylthiopropylamine from Methionine

Multi-Step Chemical Synthesis from Precursors

Multi-step synthesis offers a more controlled and often more scalable approach to 3-(Methylthio)propylamine, starting from various readily available chemical precursors. These methods allow for the systematic construction of the target molecule through a series of well-defined organic transformations.

A common strategy involves the conversion of a suitable precursor containing a hydroxyl group into a halide, which is then displaced by an amino group. 3-(Methylthio)propanol serves as an excellent starting material for this approach. The hydroxyl group can be converted to a good leaving group, typically a chloride, using thionyl chloride (SOCl₂). rsc.org

The resulting 3-(methylthio)propyl chloride is then subjected to amination. The Gabriel synthesis is a classic and effective method for this transformation, particularly for the preparation of primary amines. nrochemistry.combyjus.comorgoreview.commasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. The phthalimide anion acts as a nucleophile, displacing the chloride from 3-(methylthio)propyl chloride in an SN2 reaction to form N-(3-(methylthio)propyl)phthalimide. The final step involves the cleavage of the phthalimide group, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to liberate the desired primary amine, 3-(Methylthio)propylamine. nrochemistry.combyjus.comorgoreview.commasterorganicchemistry.comyoutube.com The Gabriel synthesis is advantageous as it prevents the overalkylation that can occur when using ammonia directly. byjus.commasterorganicchemistry.com

Reaction Scheme:

Halogenation: CH₃S(CH₂)₃OH + SOCl₂ → CH₃S(CH₂)₃Cl + SO₂ + HCl

Gabriel Synthesis (Alkylation): CH₃S(CH₂)₃Cl + C₈H₄KNO₂ → C₈H₄(O)₂N(CH₂)₃SCH₃ + KCl

Hydrazinolysis: C₈H₄(O)₂N(CH₂)₃SCH₃ + N₂H₄ → H₂N(CH₂)₃SCH₃ + C₈H₄(CO)₂N₂H₂

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Halogenation | Thionyl chloride (SOCl₂) | 3-(Methylthio)propyl chloride |

| 2 | SN2 Alkylation | Potassium phthalimide | N-(3-(Methylthio)propyl)phthalimide |

| 3 | Amination (Hydrazinolysis) | Hydrazine (N₂H₄) | 3-(Methylthio)propylamine |

Table 2: Key Steps in the Multi-Step Synthesis of 3-(Methylthio)propylamine

The synthesis of the propylamine (B44156) backbone can be approached using either convergent or divergent strategies, allowing for the creation of diverse libraries of related compounds.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. nih.gov For a substituted propylamine, this could involve preparing a functionalized propyl fragment and a separate amine-containing fragment, followed by their coupling. This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence.

Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. rsc.org For example, a common propylamine scaffold with a reactive handle could be synthesized and then reacted with a library of different electrophiles to generate a diverse set of N-substituted propylamine derivatives. This strategy is particularly powerful for generating chemical libraries for drug discovery and other screening purposes. enamine.netsemanticscholar.orgrsc.org For instance, a protected 3-aminopropanol could be the starting point. The hydroxyl group could be converted to various ethers or esters, and subsequently, the protecting group on the amine could be removed and the amine functionalized in various ways, leading to a library of diverse propylamine derivatives.

Enzymatic and Biocatalytic Synthesis Routes

The pursuit of greener and more efficient chemical synthesis has led to a growing interest in enzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild conditions, presenting sustainable alternatives to conventional chemical pathways.

3-(Methylthio)propylamine is a naturally occurring amine that can be formed through enzymatic pathways in various biological systems. One notable example is during the fermentation of cocoa (Theobroma cacao L.) beans, a critical step for developing the precursors of chocolate flavor. nih.gov During this process, a complex succession of microbial activities, including yeasts and bacteria, leads to the breakdown of pulp and biochemical changes within the bean. sciencepublishinggroup.com

The formation of bioactive amines in cocoa is primarily due to the decarboxylation of free amino acids by microbial enzymes. nih.gov Specifically, 3-(Methylthio)propylamine is derived from its parent amino acid, L-methionine. However, studies on amine formation during cocoa fermentation have shown varied results. Some research indicates that while many amines increase in concentration during fermentation, the levels of 3-(methylthio)propylamine may not follow the same trend, suggesting complex formation and degradation pathways are at play. researchgate.net The types and quantities of amines formed depend on several factors, including the cocoa variety, the inherent microbiota, the presence of precursor amino acids, and the specific conditions of the fermentation process. mdpi.com

Table 1: Examples of Natural and Enzymatic Formation of 3-(Methylthio)propylamine

| Process | Precursor | Key Microbial/Enzymatic Activity | Significance |

|---|---|---|---|

| Cocoa Fermentation | L-Methionine | Microbial amino acid decarboxylases | Contributes to the complex profile of bioactive amines affecting cocoa quality. nih.govmdpi.com |

| Biocatalytic Synthesis | L-Methionine | VlmD enzyme (decarboxylase) | Demonstrates a scalable, cost-effective method for producing primary amines from amino acids. researchgate.net |

Biotransformation, the use of biological systems like enzymes or whole microbial cells to perform chemical transformations, is a powerful tool in modern organic synthesis. nih.gov These methods are prized for their high catalytic efficiency, selectivity (chemo-, regio-, and stereo-), and operation under mild, environmentally friendly conditions. researchgate.net

The synthesis of 3-(Methylthio)propylamine can be achieved efficiently through biocatalytic routes. For instance, research has demonstrated the production of 3-(Methylthio)propylamine from L-methionine using the VlmD enzyme entrapped in whole-cell alginate beads. researchgate.net This method highlights the potential for scalable and cost-effective preparation of primary amines by leveraging natural amino acids as precursors. researchgate.net The application of biocatalysis can circumvent the use of harsh reagents and complex purification steps often associated with traditional chemical synthesis, making it an attractive strategy for producing valuable chemical intermediates. researchgate.netresearchgate.net

Derivatization Chemistry and Functional Group Manipulation

The presence of a primary amine group makes 3-(methylthio)propylamine a versatile building block for a variety of organic transformations. This functional group can be readily modified to introduce new functionalities and synthesize a wide range of derivatives.

The lone pair of electrons on the nitrogen atom of 3-(methylthio)propylamine makes it both basic and nucleophilic, allowing it to participate in several fundamental reactions.

Salt Formation: As a base, the amine group readily reacts with strong mineral acids such as hydrochloric acid (HCl) and hydroiodic acid (HI) to form ammonium (B1175870) salts. youtube.com This reaction involves the protonation of the amine, resulting in the formation of 3-(methylthio)propylaminium hydrochloride or 3-(methylthio)propylaminium hydroiodide. nih.gov The formation of these crystalline salts can be useful for the purification and handling of the amine. youtube.com The reaction is reversible and can be neutralized by a strong base to regenerate the free amine. youtube.com

Acylation: 3-(Methylthio)propylamine can undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. openstax.org This nucleophilic acyl substitution reaction results in the formation of an amide. The resulting amide is significantly less nucleophilic than the starting amine, which prevents overacylation. openstax.org

Alkylation: The amine group can be alkylated by reaction with alkyl halides through an SN2 mechanism. libretexts.org Direct alkylation of primary amines can be difficult to control, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salt products due to the product amine also being nucleophilic. openstax.orglibretexts.org Complete methylation using an excess of an agent like iodomethane (B122720) leads to the formation of a quaternary ammonium salt. openstax.org

Table 2: Key Derivatization Reactions of the Amine Group

| Reaction Type | Reactant | Product Functional Group | Notes |

|---|---|---|---|

| Salt Formation | Strong Acid (e.g., HCl, HI) | Ammonium Salt | Reversible reaction used for purification and handling. youtube.com |

| Acylation | Acid Chloride, Acid Anhydride | Amide | Forms a stable amide; overreaction does not typically occur. openstax.org |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Can be difficult to control, often yielding product mixtures unless excess alkylating agent is used. openstax.orglibretexts.org |

3-(Methylthio)propylamine, as a primary amine, reacts with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. ijacskros.commasterorganicchemistry.comekb.eg This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. openstax.org

The mechanism proceeds through a carbinolamine intermediate. openstax.org Protonation of the carbinolamine's hydroxyl group allows for its removal as water, leading to the formation of an iminium ion, which is then deprotonated to yield the final imine product. openstax.org The reaction's equilibrium can be shifted toward the product by removing the water as it forms. youtube.com Conversely, imines can be hydrolyzed back to the original amine and carbonyl compound in the presence of aqueous acid. libretexts.orgmasterorganicchemistry.com The formation of Schiff bases is a fundamental transformation in organic chemistry, used to create C=N double bonds and synthesize various heterocyclic compounds and biologically active molecules. ijacskros.comekb.eg

Thioether Group Reactions

The sulfur atom in 3-(methylthio)propylamine is a key site for chemical modification. As a thioether, or sulfide, it possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation. These reactions allow for the fine-tuning of the electronic and steric properties of the molecule.

The oxidation of thioethers is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones, which are common structural motifs in pharmaceuticals and agrochemicals. acsgcipr.org The selective oxidation of the thioether in 3-(methylthio)propylamine can be controlled to produce either the corresponding sulfoxide (B87167), 3-(methylsulfinyl)propylamine, or the sulfone, 3-(methylsulfonyl)propylamine.

The choice of oxidant and reaction conditions is crucial for achieving selectivity. Mild oxidation, typically using one equivalent of an oxidizing agent, favors the formation of the sulfoxide. Over-oxidation to the sulfone can be minimized by careful control of stoichiometry and temperature. acsgcipr.orgnih.gov Common reagents for this selective conversion include hydrogen peroxide, often in the presence of a catalyst or in a solvent like glacial acetic acid, which can facilitate highly selective oxidation to sulfoxides with excellent yields. nih.gov

More vigorous oxidation, employing an excess of the oxidizing agent or more powerful reagents, leads to the formation of the sulfone. acsgcipr.org For instance, the use of excess hydrogen peroxide with a suitable catalyst can drive the reaction to completion, yielding the sulfone. researchgate.netorganic-chemistry.org The resulting sulfone from 3-(methylthio)propylamine, 3-(methylsulfonyl)-1-propanamine hydrochloride, is a known compound. sigmaaldrich.com

The selective oxidation process is summarized in the table below.

| Product | Oxidation State of Sulfur | Typical Reagents | Key Considerations |

| 3-(Methylsulfinyl)propylamine (Sulfoxide) | +0 | 1 equivalent of H₂O₂, m-CPBA | Careful control of stoichiometry to prevent over-oxidation. acsgcipr.orgnih.gov |

| 3-(Methylsulfonyl)propylamine (Sulfone) | +2 | >2 equivalents of H₂O₂, KMnO₄ | Stronger oxidizing conditions or excess reagent are required. acsgcipr.orgresearchgate.net |

The sulfur atom in a thioether is significantly more nucleophilic than the oxygen atom in an ether. libretexts.orgmsu.edu This property allows the sulfur center of 3-(methylthio)propylamine to participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. This reaction results in the formation of a ternary sulfonium (B1226848) salt, a positively charged species where the sulfur atom is bonded to three carbon substituents. libretexts.orgnih.gov

For example, the reaction of 3-(methylthio)propylamine with an alkyl halide like methyl iodide (CH₃I) would be expected to yield a dimethyl-(3-aminopropyl)sulfonium iodide salt. In this transformation, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the methyl iodide and displacing the iodide ion. Such sulfonium salts are valuable synthetic intermediates themselves, finding use in various organic transformations. nih.gov

Applications in Complex Molecule Synthesis

The bifunctional nature of 3-(methylthio)propylamine, possessing both a nucleophilic amine and a modifiable thioether, makes it a useful building block for the synthesis of more elaborate molecules in medicinal and coordination chemistry. nih.govthegoodscentscompany.com

Building Block in Medicinal Chemistry and Pharmaceutical Intermediates

While 3-(methylthio)propylamine is recognized as a flavoring agent, its structural motifs are relevant to medicinal chemistry. nih.govthegoodscentscompany.com The propylamine backbone is found in numerous biologically active compounds, and the methylthio group offers a site for modification to influence properties like hydrogen bonding capacity, polarity, and metabolic stability.

In drug discovery, the synthesis of analogues is crucial for developing structure-activity relationships (SAR). 3-(Methylthio)propylamine serves as a versatile scaffold for creating a library of related compounds through modifications at either the amine or the thioether group.

Amine Moiety Modification: The primary amine can be readily functionalized through standard reactions such as N-alkylation or N-acylation. These modifications allow for the introduction of various substituents to explore interactions with biological targets.

Thioether Moiety Modification: As detailed in section 2.2.2.1, the thioether can be oxidized to the corresponding sulfoxide or sulfone. These oxidized analogues introduce polar, hydrogen-bond accepting groups, which can significantly alter a molecule's pharmacological profile. acsgcipr.org Furthermore, demethylation of the thioether followed by reaction with different alkylating agents can be used to synthesize analogues with varied S-alkyl groups.

Ligand Design in Coordination Chemistry

3-(Methylthio)propylamine is an effective ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and sulfur donor atoms. It can function as a bidentate N,S-chelating agent, forming a stable six-membered ring with a metal center.

This molecule is particularly useful as a precursor for synthesizing larger, multidentate ligands. For instance, it can be used in the synthesis of acyclic diaminedithioether (DADTE) ligands. These tetradentate N₂S₂ ligands are formed by reacting two equivalents of an amine-containing thioether with a linking molecule. Specifically, coupling two units of 3-(methylthio)propylamine with a molecule like 1,2-dibromoethane (B42909) would produce N,N'-bis(3-(methylthio)propyl)ethane-1,2-diamine.

Such N₂S₂ ligands are known to form stable complexes with various transition metals, including rhodium(III). rsc.org These rhodium complexes are often octahedral, with the ligand wrapping around the metal center. researchgate.net The specific geometry and properties of the resulting metal complex can be tuned by altering the structure of the ligand backbone. The ability to form stable complexes makes these ligands relevant in areas such as catalysis and radiopharmaceuticals. rsc.org

| Ligand Type | Description | Metal Ion Examples | Coordination Mode |

| Bidentate | 3-(Methylthio)propylamine itself | Rh(III), Pt(II) | N,S-chelation ijpbs.combhu.ac.in |

| Tetradentate | N,N'-bis(3-(methylthio)propyl)diamine derivatives | Rh(III) | N₂S₂-coordination rsc.org |

Synthesis of Rhodium(III) Complexes with Acyclic Diaminedithioether (DADTE) Ligands

The synthesis of rhodium(III) complexes with acyclic diaminedithioether (DADTE) ligands often utilizes precursors derived from 3-(methylthio)propylamine. These N2S2 ligands are tetradentate, meaning they can form four coordination bonds with a central metal ion. The structure of the ligand, including the length of the carbon backbone between the coordinating nitrogen and sulfur atoms, plays a crucial role in determining the geometry of the resulting rhodium(III) complex. drexel.edu

Research has shown that the ligand's structure, such as the chain length and the presence of certain functional groups, can influence the geometry of the complex and its radiochemical properties. For instance, a ligand with a specific chain length and gem-dimethyl groups has been identified as preferable for forming rhodium complexes with a trans geometry and achieving the highest radiochemical yields. drexel.edu The stability of these complexes is a critical factor for their potential use, and studies have demonstrated that many of these rhodium(III) DADTE complexes are stable for extended periods.

Coordination to Ruthenium Centers for Photoactive Systems

The coordination of ligands containing thioether and amine functionalities, similar to those derived from 3-(methylthio)propylamine, to ruthenium centers is a significant area of research in the development of photoactive systems. Ruthenium(II) polypyridyl complexes, in particular, are known for their unique photophysical properties, which can be harnessed for applications such as photodynamic therapy (PDT) and photoactivated chemotherapy (PACT). nih.govnih.gov

In these systems, the ruthenium complex absorbs light, leading to an excited state that can then initiate photochemical reactions. The nature of the ligands coordinated to the ruthenium center is critical in tuning these photophysical properties. Thioethers are effective ligands for photoactivatable ruthenium(II) polypyridyl complexes because they form thermally stable complexes that are susceptible to ligand photosubstitution upon irradiation. researchgate.net

The synthesis of these complexes often involves the reaction of a ruthenium precursor with a multidentate ligand. For example, ruthenium(II) complexes of the general formula [Ru(L1)(L2)]2+, where L1 is a tetradentate, pyridine-containing thioether ligand and L2 is a heterocyclic diimine or triimine, have been synthesized and characterized. drexel.edu These complexes typically exhibit strong absorption in the UV-visible range and many display strong emission. drexel.edu The coordination of a bis(thioether) ligand to a bis(bipyridine)ruthenium center can be diastereoselective. researchgate.net Upon irradiation with light, these complexes can undergo selective substitution of the thioether-containing ligand with solvent molecules, such as water. researchgate.net This photosubstitution is a key step in many photoactivated therapeutic strategies, as it can lead to the activation of a prodrug at a specific site in the body. The quantum yields for these photosubstitution reactions are a critical parameter in evaluating the efficiency of these photoactive systems. researchgate.net

Table 2: Photophysical Properties of Representative Ruthenium(II) Thioether Complexes

| Complex Type | Absorption Range | Emission | Photoreaction | Quantum Yield (First Step) |

|---|---|---|---|---|

| [Ru(bpy)2(bis-thioether)]2+ | UV-visible | Strong | Ligand photosubstitution | 0.16–0.25 |

Biochemical Pathways and Biological Roles of 3 Methylthio Propylamine and Its Derivatives

Metabolic Origins and Biotransformation

The metabolic pathway leading to 3-(methylthio)propylamine (B146394) and its biologically active derivatives originates from the essential sulfur-containing amino acid, L-methionine. This section details the initial decarboxylation step and the broader context of its role within sulfur amino acid metabolism.

Decarboxylation of Methionine in Biological Systems

The direct enzymatic decarboxylation of L-methionine yields 3-methylthiopropylamine and carbon dioxide. This reaction is catalyzed by the enzyme L-methionine decarboxylase (MetDC) (EC 4.1.1.57). wikipedia.orgnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond of the carboxyl group of L-methionine. wikipedia.orgnih.gov

Research has identified L-methionine decarboxylase in various organisms, including bacteria such as Streptomyces sp., the fern Dryopteris filix‐mas, and the marine dinoflagellate Crypthecodinium cohnii. nih.gov Structural and mechanistic studies of MetDC from Streptomyces sp. 590 have provided insights into its high specificity for L-methionine. The active site architecture dictates its substrate preference, and key residues are involved in the catalytic process of decarboxylation. nih.gov While this direct pathway to 3-methylthiopropylamine exists, a more universally significant metabolic route involves the decarboxylation of a methionine derivative, S-adenosylmethionine.

| Enzyme | EC Number | Reaction | Organisms |

| L-methionine decarboxylase | 4.1.1.57 | L-methionine → 3-methylthiopropylamine + CO₂ | Streptomyces sp., Dryopteris filix‐mas, Crypthecodinium cohnii nih.gov |

Intermediary Role in Sulfur Amino Acid Metabolism

Methionine metabolism is a central hub in cellular biochemistry, primarily proceeding through its activation to S-adenosylmethionine (AdoMet). nih.govnih.gov AdoMet is a universal methyl donor in numerous transmethylation reactions and is also a precursor for polyamine biosynthesis. nih.govpnas.orgresearchgate.net The metabolic fate of AdoMet is a critical regulatory point, branching into either transmethylation/transsulfuration pathways or the polyamine synthesis pathway. nih.gov

The commitment to polyamine synthesis occurs via the decarboxylation of AdoMet, a reaction that underscores the intermediary role of 3-(methylthio)propylamine's core structure. nih.gov The catabolism of the methyl group and sulfur atom of methionine is largely dependent on the transmethylation-transsulfuration pathway, as the 5'-methylthioadenosine (MTA) produced during polyamine synthesis is efficiently recycled back to methionine. nih.gov However, the four-carbon chain of methionine, which forms the backbone of 3-(methylthio)propylamine, is channeled into the synthesis of polyamines, with the original carboxyl carbon being lost as CO₂ during the decarboxylation of AdoMet. nih.gov

Integration into Polyamine Biosynthesis

The primary biological significance of the 3-(methylthio)propylamine moiety is realized through its activated form, S-adenosyl 3-(methylthio)propylamine, which is an indispensable component in the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157).

Role of S-Adenosyl 3-(methylthio)propylamine (Decarboxy-AdoMet)

S-adenosyl 3-(methylthio)propylamine, more commonly known as decarboxylated S-adenosylmethionine (dcAdoMet), is the key donor of the aminopropyl group in polyamine synthesis. portlandpress.comnih.govpsu.edu It is formed by the action of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) (EC 4.1.1.50), which catalyzes the conversion of S-adenosylmethionine to dcAdoMet. nih.govwikipedia.org Unlike many other amino acid decarboxylases, AdoMetDC utilizes a covalently bound pyruvate (B1213749) as a cofactor instead of pyridoxal 5'-phosphate. wikipedia.org

The cellular concentration of dcAdoMet is kept very low and is tightly regulated by the activity of AdoMetDC, which in turn is controlled by the intracellular levels of polyamines. portlandpress.comnih.govnih.gov High levels of spermidine and spermine inhibit AdoMetDC activity, while the precursor putrescine can enhance it, creating a sensitive feedback loop that modulates polyamine production according to cellular needs. portlandpress.comnih.govportlandpress.com The sole known function of dcAdoMet is to serve as this aminopropyl donor, highlighting its specialized and critical role. nih.govpsu.edu

| Enzyme | EC Number | Substrate | Product | Biological Role |

| S-adenosylmethionine decarboxylase (AdoMetDC) | 4.1.1.50 | S-adenosylmethionine (AdoMet) | S-adenosyl 3-(methylthio)propylamine (dcAdoMet) | Commits AdoMet to the polyamine biosynthesis pathway portlandpress.comnih.gov |

Mechanisms in Spermine and Spermidine Biosynthesis

Polyamines are essential for cell growth, proliferation, and differentiation. wikipedia.org The biosynthesis of spermidine and spermine involves the sequential transfer of the aminopropyl group from dcAdoMet to putrescine and then to spermidine.

The synthesis of spermidine is catalyzed by spermidine synthase, which transfers the aminopropyl group from dcAdoMet to putrescine. nih.govresearchgate.net Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from another molecule of dcAdoMet to spermidine, forming spermine. researchgate.netelsevierpure.com In both reactions, 5'-methylthioadenosine (MTA) is released as a byproduct. researchgate.net The regulation of these aminopropyltransferases is crucial for maintaining the appropriate balance of different polyamines within the cell. nih.gov

Connection to Methionine Salvage Pathway (Yang Cycle)

The continuous synthesis of polyamines (and in plants, the hormone ethylene) would rapidly deplete the cellular pool of methionine if not for an efficient recycling mechanism. maxapress.commaxapress.com The Methionine Salvage Pathway, also known as the Yang Cycle, regenerates methionine from the 5'-methylthioadenosine (MTA) produced during spermidine and spermine synthesis. maxapress.commaxapress.comnih.govnormalesup.org This pathway is crucial for conserving the sulfur and the methylthio- group of methionine. normalesup.org

The Yang Cycle involves a series of enzymatic reactions that convert MTA back into methionine. maxapress.comnih.gov The ribose moiety of MTA provides the carbon backbone for the regenerated methionine. normalesup.org This recycling is vital in tissues with high rates of polyamine or ethylene (B1197577) biosynthesis. nih.govoup.com The coordination of the Yang Cycle with polyamine synthesis ensures a sustained supply of methionine, thereby linking the metabolism of 3-(methylthio)propylamine's precursor and byproducts in a continuous loop. oup.comgrantome.com

| Pathway | Key Function | Starting Molecule (from Polyamine Synthesis) | End Product |

| Methionine Salvage Pathway (Yang Cycle) | Regeneration of methionine | 5'-Methylthioadenosine (MTA) | L-Methionine |

Functional Significance in Natural Systems

The antioxidant activity of compounds like 3-(Methylthio)propylamine is attributed to the cooperative action of its functional groups, primarily the amino (-NH2) and the methylsulf-hydryl (-SCH3) groups. While direct studies on 3-(Methylthio)propylamine hydrochloride are limited, the antioxidant mechanisms of sulfur-containing amino acids such as methionine provide significant insights. Methionine residues on the surface of proteins are considered an important antioxidant defense mechanism. nih.gov They readily react with a variety of oxidizing agents to form methionine sulfoxide (B87167). nih.gov This scavenging of oxidants protects other critical residues within the protein from oxidative damage. nih.gov

The antioxidant action can proceed through several mechanisms, including hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), and single-proton-loss electron-transfer (SPLET). mdpi.com In the context of 3-(Methylthio)propylamine, the sulfur atom in the methylsulf-hydryl group can be readily oxidized, thus neutralizing reactive oxygen species (ROS). The presence of the amino group can influence the electronic properties of the molecule, potentially enhancing its ability to donate a hydrogen atom or an electron to a free radical. The cooperation between these two groups allows the molecule to effectively scavenge free radicals and inhibit oxidative processes. mdpi.com

Methionine, a sulfur-containing amino acid, is well-recognized for its antioxidant properties. sigmaaldrich.com Surface-exposed methionine residues in proteins can act as endogenous antioxidants, protecting against oxidative damage. nih.govnih.gov When proteins are exposed to oxidative stress, methionine residues can be oxidized to methionine sulfoxide, a process that can be reversed by the enzyme methionine sulfoxide reductase. mdpi.com This cyclic process allows methionine to act as a catalytic scavenger of ROS.

3-(Methylthio)propylamine is structurally related to methionine and can be considered a decarboxylated derivative. This structural similarity suggests that it may participate in similar antioxidative pathways. Research has shown that sulfur-containing amino acids can act as antioxidants during processes like deep frying. sigmaaldrich.com The proposed mechanisms involve the sulfur atom's ability to quench reactive species. Therefore, 3-(Methylthio)propylamine likely serves as a key intermediate or a model compound for understanding the fundamental chemical reactions that underpin methionine's ability to protect against oxidative damage in various biological and food systems.

3-(Methylthio)propylamine is recognized as a biogenic amine, a class of nitrogenous compounds formed through the decarboxylation of amino acids. nih.govupm.edu.my These compounds are commonly found in fermented foods and beverages and can significantly influence their quality and sensory characteristics. nih.govdoi.org

The formation of 3-(Methylthio)propylamine and other biogenic amines is a common occurrence during food processing, particularly in fermented products. nih.govupm.edu.my During cocoa fermentation, a complex microbial succession takes place, leading to the production of various organic acids and volatile compounds that are precursors to the final chocolate flavor. mdpi.comnih.gov While some studies have noted a decrease in certain biogenic amines during cocoa processing, others have observed an increase in specific amines like phenylethylamine after roasting, likely due to the thermal decarboxylation of its precursor amino acid, phenylalanine. mdpi.com

One study on amines in cocoa from different origins revealed an increase in most amines after roasting, suggesting a "thermogenic" formation pathway. researchgate.net However, 3-(methylthio)propylamine was an exception, showing a decrease during fermentation, which points to its potential enzymatic formation from the parent amino acid, methionine, followed by degradation. researchgate.net The roasting process, a critical step for developing the characteristic flavor and aroma of cocoa, involves complex chemical changes, including the Maillard reaction and Strecker degradation, which can lead to the formation of a wide array of flavor compounds. researchgate.net The levels of biogenic amines can be influenced by factors such as the raw material's hygiene, the microbial composition, and the conditions and duration of fermentation and roasting. nih.govmdpi.com

Table 1: Formation of Biogenic Amines in Food Processing

| Food Process | Precursor Amino Acid | Resulting Biogenic Amine | Key Factors Influencing Formation |

|---|---|---|---|

| Fermentation | Amino Acids | Various Biogenic Amines | Microbial Composition, Fermentation Conditions, Duration |

| Roasting (e.g., Cocoa) | Phenylalanine, Tyrosine | Phenylethylamine, Tyramine | Temperature, Time, Maillard Reaction, Strecker Degradation |

| General Food Spoilage | Amino Acids | Histamine, Putrescine, Cadaverine | Bacterial Contamination, Storage Temperature |

3-(Methylthio)propylamine and its derivatives play a significant role in the flavor chemistry of various foods. It is listed as a flavoring agent and is known for its sulfurous, vegetable-like, and ripe cheesy aroma. nih.govthegoodscentscompany.com It is used in cheese and seafood flavors, as well as in soups and snack foods. thegoodscentscompany.com The sensation of flavor is a complex interplay of taste and odor, triggered by a multitude of chemical compounds present in food or generated during processing. nih.govmdpi.com

The aldehyde derivative, 3-(methylthio)propionaldehyde (B105701) (also known as methional), is a potent aroma compound with a powerful cooked potato scent. perfumerflavorist.com It is widely distributed in nature and is a crucial component in a broad range of savory and even non-savory flavor profiles. perfumerflavorist.com The presence and concentration of such biogenic amines and their derivatives contribute to the unique chemical signature and sensory profile of food products. For instance, in fermented sausages, the type of starter culture used can significantly influence the microbial community and, consequently, the profile of flavor compounds. nih.gov The complex mixture of volatile and non-volatile compounds, including biogenic amines, ultimately determines the consumer's acceptance of a food product. nih.gov

Table 2: Sensory Profile of 3-(Methylthio)propylamine and a Key Derivative

| Compound | Common Name | FEMA Number | Odor Description | Typical Food Applications |

|---|---|---|---|---|

| 3-(Methylthio)propylamine | - | 4649 | Sulfurous, vegetative; ripe cheese in extreme dilution | Cheese, seafood flavors, soups, snack foods |

| 3-(Methylthio)propionaldehyde | Methional | 2747 | Powerful, cooked potato | Potato flavors, various savory and non-savory applications |

General Biological Interactions (Theoretical Framework)

The biological activities of 3-(Methylthio)propylamine and its derivatives are not extensively documented in publicly available research. However, by examining its structural analogs and the direct interactions of the parent compound, a theoretical framework for its potential biological roles can be constructed. This involves considering how compounds with similar chemical structures influence cellular processes and how 3-(Methylthio)propylamine itself might function as a modulator of specific enzymes.

Modulation of Cellular Signaling Pathways (Based on Structural Analogs)

3-(Methylthio)propylamine is a structural analog of the essential amino acid methionine. Methionine and its metabolites, particularly S-adenosylmethionine (SAM), are pivotal in regulating key cellular signaling pathways that govern cell growth, proliferation, and metabolism. nih.govfrontiersin.orgresearchgate.netnih.gov The structural similarity suggests that 3-(Methylthio)propylamine could potentially interact with or influence these same pathways.

Methionine metabolism is intricately linked to several critical cellular functions, including one-carbon metabolism, nucleotide synthesis, and the maintenance of redox balance. nih.govfrontiersin.org Methionine and SAM can influence major signaling hubs such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, specifically TORC1, which is a master regulator of cell growth and translation. nih.govfrontiersin.org For instance, SAM-dependent methyltransferases can activate the TORC1 pathway. nih.govfrontiersin.org Methionine availability also impacts the pentose (B10789219) phosphate (B84403) pathway and glutamate (B1630785) synthesis. nih.govfrontiersin.org

Furthermore, methionine metabolism plays a role in epigenetic regulation through DNA and histone methylation, processes that are fundamental to gene expression. nih.govcreative-proteomics.com Given these connections, structural analogs like 3-(Methylthio)propylamine could theoretically perturb these signaling cascades, although specific research to confirm such interactions is lacking.

Table 1: Influence of Methionine (a Structural Analog) on Cellular Signaling Pathways

| Signaling Pathway/Process | Role of Methionine/Metabolites | Potential Implication for 3-(Methylthio)propylamine |

| TORC1 Pathway | S-adenosylmethionine (SAM) activates TORC1, a key regulator of cell growth and translation. nih.govfrontiersin.org | Potential to interfere with or mimic SAM's effect on TORC1 signaling. |

| One-Carbon Metabolism | Methionine is a central component, donating methyl groups for various cellular processes. creative-proteomics.com | Could potentially be a substrate or inhibitor for enzymes in this pathway. |

| Redox Balance | Methionine metabolism is linked to the production of glutathione, a major antioxidant. nih.gov | May influence cellular redox state by interacting with related enzymes. |

| Epigenetic Regulation | SAM is the primary methyl donor for DNA and histone methylation, affecting gene expression. nih.govcreative-proteomics.com | Possible interference with methylation patterns, leading to altered gene expression. |

| Pentose Phosphate Pathway | Methionine availability can regulate flux through this pathway, which is crucial for nucleotide synthesis and NADPH production. nih.govfrontiersin.org | Potential to modulate metabolic flux in pathways linked to cell proliferation. |

Potential as Biochemical Probes or Enzyme Modulators

There is direct evidence to suggest that 3-(Methylthio)propylamine can act as an enzyme modulator. Specifically, it has been shown to be an inhibitor of spermidine synthase, which in turn leads to a significant induction of ornithine decarboxylase (ODC) activity. nih.gov ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. nih.gov

In a study on human lymphoid leukemia Molt 4B cells, methylthiopropylamine (MTPA) treatment caused an approximately 30-fold increase in ODC activity. nih.gov This induction was found to be dependent on new protein synthesis, as it was blocked by cycloheximide (B1669411) and actinomycin (B1170597) D. nih.gov This suggests that MTPA's effect is at the level of gene expression or protein synthesis rather than direct activation of the existing enzyme.

Further investigation into the mechanism revealed the involvement of specific signaling pathways in the MTPA-induced ODC activity. The induction was dose-dependently inhibited by calcium channel blockers (verapamil and nifedipine) and protein kinase C (PKC) inhibitors. nih.gov This indicates that calcium signaling and the PKC pathway are implicated in the cellular response to MTPA that leads to increased ODC activity. nih.gov

Due to its ability to modulate a key enzyme in polyamine biosynthesis, 3-(Methylthio)propylamine and its derivatives could serve as biochemical probes to study the regulation of ODC and the downstream effects of polyamine pathway dysregulation.

Table 2: Modulation of Ornithine Decarboxylase by 3-(Methylthio)propylamine

| Parameter | Observation in Human Lymphoid Leukemia Molt 4B Cells | Reference |

| Target Enzyme | Spermidine synthase (inhibition) | nih.gov |

| Effect on ODC | Marked induction of ornithine decarboxylase (ODC) activity (~30-fold) | nih.gov |

| Mechanism of ODC Induction | Requires new protein synthesis (blocked by cycloheximide and actinomycin D) | nih.gov |

| Involved Signaling Pathways | Calcium signaling (blocked by verapamil (B1683045) and nifedipine) and Protein Kinase C (PKC) (blocked by PKC inhibitors) | nih.gov |

| Downstream Effect | Increased cellular putrescine content | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methylthio Propylamine Hydrochloride

Chromatographic Separations

Chromatographic techniques are fundamental for separating 3-(Methylthio)propylamine (B146394) hydrochloride from complex mixtures, enabling accurate quantification and purity assessment. Both liquid and gas chromatography play significant roles in its analysis.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of 3-(Methylthio)propylamine hydrochloride. phenomenex.com This method is particularly advantageous due to its ability to handle complex biological matrices and provide definitive identification and quantification at low concentrations. phenomenex.comresearchgate.net The compound, being a polar primary amine, is well-suited for analysis using reversed-phase chromatography with aqueous mobile phases containing modifiers like formic acid to ensure efficient ionization. nih.gov

In positive electrospray ionization (ESI) mode, 3-(Methylthio)propylamine forms a protonated molecular ion [M+H]⁺. nih.gov For tandem mass spectrometry, this precursor ion is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise, which is essential for trace analysis. amazonaws.com

| Parameter | Description |

| Precursor Ion ([M+H]⁺) | m/z 106.06 |

| Potential Product Ions | m/z 89.04, m/z 61.01 |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Chromatography | Reversed-Phase (e.g., C18 column) |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |

This interactive table summarizes typical LC-MS/MS parameters for the analysis of 3-(Methylthio)propylamine. The precursor ion corresponds to the protonated molecule of the free base (C₄H₁₁NS, molecular weight 105.20 g/mol ). nih.gov

To overcome challenges associated with the analysis of small, polar molecules like 3-(Methylthio)propylamine—such as poor retention on standard reversed-phase columns and low ionization efficiency—pre-column derivatization is a powerful strategy. nih.gov Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with primary and secondary amines to form stable, non-polar sulfonamides. nih.govresearchgate.net

The benefits of dansylation for LC-MS/MS analysis are twofold. First, the bulky, hydrophobic dansyl group significantly increases the compound's retention on reversed-phase columns, moving its elution away from the void volume where matrix interferences are often most pronounced. mdpi.com Second, the tertiary amine group within the dansyl moiety is readily protonated, which enhances the signal intensity in positive mode ESI-MS. nih.gov The reaction is typically performed in a buffered alkaline solution (pH ~9.5) at room temperature or with gentle heating. osti.gov

| Parameter | Condition |

| Derivatizing Agent | Dansyl Chloride |

| Reaction pH | ~9.5 (e.g., Sodium Carbonate Buffer) |

| Solvent | Acetonitrile or Acetone |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 30-60 minutes |

This interactive table outlines typical conditions for the derivatization of primary amines with dansyl chloride. nih.govosti.gov

Analyzing trace levels of this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, presents a significant challenge due to matrix effects. rsc.orgeurekaselect.com Matrix effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, compromising the accuracy and precision of quantification. researchgate.netrsc.org

Effective method development must incorporate a robust sample preparation strategy to remove interfering substances. rsc.org Common approaches include:

Solid-Phase Extraction (SPE): Utilizes cartridges with a specific sorbent to selectively retain the analyte while allowing matrix components to be washed away.

Liquid-Liquid Extraction (LLE): Partitions the analyte between two immiscible liquid phases to separate it from interfering substances. thermofisher.com

Phospholipid Removal: Crucial for plasma or serum samples, as phospholipids (B1166683) are a major source of matrix effects and can damage analytical columns. phenomenex.com

Validation of the analytical method is critical and should be performed according to international guidelines to ensure reliability. nih.gov This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effect. nih.govnih.gov

| Step | Procedure | Purpose |

| 1. Sample Pre-treatment | Addition of internal standard and buffer. | Ensure accurate quantification and optimal pH for extraction. |

| 2. Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Isolate the analyte from the bulk of the matrix. nih.govthermofisher.com |

| 3. Clean-up | Wash the SPE cartridge or back-extract the LLE solvent. | Remove residual interfering compounds. |

| 4. Elution/Evaporation | Elute analyte from SPE or evaporate LLE solvent. | Concentrate the analyte. |

| 5. Reconstitution | Re-dissolve the residue in the initial mobile phase. | Prepare the sample for LC-MS/MS injection. nih.gov |

This interactive table provides a general workflow for sample preparation for trace analysis in complex matrices.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.com For this compound, analysis is typically performed on the free base, 3-(Methylthio)propylamine, which has a boiling point of 169-171°C. thegoodscentscompany.com Purity is determined by injecting a sample into the GC system, where it is vaporized and separated into its individual components on a capillary column. patsnap.com A Flame Ionization Detector (FID) is commonly used, providing a response proportional to the mass of carbon in the analyte. researchgate.net

The purity is calculated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram (excluding the solvent peak), and then multiplied by 100. birchbiotech.com

GC is also an invaluable tool for reaction monitoring during the synthesis of 3-(Methylthio)propylamine, which can be prepared by the addition of methylmercaptan to acrolein. google.com By taking aliquots from the reaction mixture over time, GC analysis can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. google.com

| Parameter | Typical Value/Condition |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., DB-624, HP-5MS) ijpsonline.com |

| Injector Temperature | 200-260°C |

| Oven Program | Temperature gradient (e.g., start at 40-60°C, ramp to 240-310°C) ijpsonline.comgoogle.com |

| Carrier Gas | Helium or Nitrogen ijpsonline.com |

| Detector Temperature | 250-320°C google.com |

This interactive table lists typical parameters for the GC analysis of amine compounds.

Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive structural information and can be used for quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl (CH₃), methylene (B1212753) (CH₂), and amine (NH₂) groups. docbrown.info The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., triplets, quintets), which helps to establish the connectivity of the atoms. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule, with three distinct signals expected for the three carbon atoms in the propyl chain and one for the methyl carbon. docbrown.info

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| S-CH₃ | ~2.1 (singlet) | ~15 |

| S-CH₂ | ~2.6 (triplet) | ~32 |

| -CH₂- | ~1.8 (quintet) | ~28 |

| N-CH₂ | ~2.8 (triplet) | ~40 |

| -NH₂ | Variable (broad singlet) | - |

This interactive table presents predicted ¹H and ¹³C NMR chemical shifts for 3-(Methylthio)propylamine. Actual values may vary depending on the solvent and whether the compound is in its free base or hydrochloride salt form.

Quantitative NMR (qNMR) is an absolute method for determining the purity or concentration of a substance without the need for a chemically identical reference standard. nih.gov The technique relies on comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration. acs.org Key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1). nih.gov The purity is then calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights of the analyte and standard, and their weighed masses. acs.org

Other Advanced Techniques for Structural and Isotopic Analysis

Beyond fundamental spectroscopic methods, a suite of advanced analytical techniques is essential for comprehensive structural elucidation, molecular weight confirmation, and isotopic analysis of this compound.

Structural Analysis

Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight and confirming the elemental composition of the compound. When coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and quantification. In positive ionization mode, 3-(Methylthio)propylamine will be detected as its protonated molecule, [M+H]⁺. nih.gov For instance, experimental LC-MS data shows a precursor ion (m/z) of approximately 106.068, consistent with the protonated form of the molecule. nih.gov Analysis of the fragmentation patterns (MS²) provides further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for unambiguous structure elucidation. ¹H NMR spectroscopy provides information about the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for a complete assignment of the molecule's structure.

Isotopic Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique allows for compound-specific isotope analysis (CSIA), providing high-precision measurements of the stable isotope ratios of elements within the this compound molecule, such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). osti.gov The sample is introduced into a gas chromatograph for separation, and the individual compound is then combusted to convert it into simple gases (e.g., CO₂, N₂). These gases are subsequently analyzed by an isotope ratio mass spectrometer. osti.gov The resulting isotopic signatures (expressed in delta notation, δ¹³C and δ¹⁵N) can serve as a unique fingerprint to differentiate batches, identify the synthetic route, and trace the origin of the material. osti.gov

Table 3: Summary of Advanced Analytical Techniques

| Technique | Abbreviation | Primary Application | Information Obtained |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Molecular Weight Determination & Structural Confirmation | Molecular ion mass, fragmentation patterns, purity |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive Structure Elucidation | Connectivity of atoms (¹H, ¹³C), molecular structure |

| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry | GC-C-IRMS | Isotopic Fingerprinting | Stable isotope ratios (δ¹³C, δ¹⁵N) for source tracking |

Applications in Advanced Materials Science and Catalysis

Role in Perovskite Solar Cell Technology

Perovskite solar cells (PSCs) represent a significant advancement in photovoltaic technology, noted for their low-cost processing and high power conversion efficiencies (PCEs). researchgate.net However, challenges related to material defects and stability remain. Derivatives of 3-(Methylthio)propylamine (B146394) are being explored as part of "additive engineering," an effective strategy to improve the quality and performance of the perovskite films that are central to these devices. mdpi.com

3-(Methylthio)propylamine hydroiodide (3MTPAI) is used as a perovskite precursor, a foundational component in the synthesis of the perovskite crystalline layer. lumtec.com.tw The general formula for perovskite compounds is ABX3, where 'A' is a monovalent cation, 'B' is a bivalent metal cation (like lead), and 'X' is a halide anion. nih.gov The 'A' site is often occupied by an organic ammonium (B1175870) cation, and the diversity of these organic groups allows for precise control over the resulting perovskite structure. greyhoundchrom.com

In a recent study, 3MTPAI was used in conjunction with phenyldiammonium diiodide (PDAI2) for surface passivation, leading to PSCs with an average PCE of 25.4%. northwestern.edu This highlights its role not just as a structural component but as an active agent in optimizing the final device performance.

Polycrystalline perovskite films, while easy to produce, inherently contain a high density of defects at the surface and along grain boundaries. researchgate.netmdpi.comnih.gov These defects can act as recombination centers for charge carriers, which reduces the solar cell's efficiency and long-term stability. researchgate.netrsc.org Defect passivation is a critical strategy to neutralize these problematic sites. researchgate.netmdpi.comnih.gov

Alkylammonium halide salts, including derivatives of propylamine (B44156), are effective passivating agents for both cation and anion defects on the perovskite surface. mdpi.com The mechanism often involves the interaction of functional groups on the passivating agent with the perovskite material. For instance, Lewis base functional groups can passivate undercoordinated Pb2+ defects, which are a common source of charge trapping. nih.govmdpi.com

Recent research has focused on enhancing the stability of passivating ligands. A strategy involves converting ammonium groups to amidinium groups, which benefit from resonance stabilization, making them less prone to deprotonation and more stable. northwestern.edu In this context, 3-(methylthio)propylamine hydroiodide (3MTPAI) has been converted to its amidinium form, 3-(methylthio)propanimidamide hydroiodide (3MTPII). northwestern.edu This modification was shown to increase the N–H bond dissociation energy, leading to a more than 10-fold reduction in the ligand deprotonation equilibrium constant. northwestern.edu This enhanced stability is crucial for maintaining the passivation effect under operational stress, such as heat and light. northwestern.edu The use of this amidinium-based strategy resulted in a certified quasi-steady-state PCE of 26.3% and significantly improved operational stability, with devices retaining over 90% of their PCE after 1100 hours of continuous operation at 85°C. northwestern.edu

"Phase engineering" refers to strategies used to control the crystalline phase of the perovskite material. For instance, formamidinium lead iodide (FAPbI3) is desirable for its thermal stability and optimal bandgap, but it can easily transition to an undesirable non-perovskite phase. ssrn.com Additives can help stabilize the desired photoactive α-phase. ssrn.comcore.ac.uk While compounds like methylammonium (B1206745) chloride (MACl) are commonly used for this purpose, concerns about the stability of the methylammonium (MA) cation have prompted a search for alternatives. researchgate.net Propylammonium chloride (PACl), a related compound, has been shown to increase perovskite grain size and significantly enhance carrier lifetime without being incorporated into the perovskite lattice, thus improving stability. researchgate.net This demonstrates the principle of using alkylammonium salts for phase control and defect passivation.

| Passivating Agent / Strategy | Key Improvement Mechanism | Reported Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Propylamine Hydroiodide (PAI) | Reduces defects and suppresses non-radiative recombination. | 21% (certified, n-i-p); 23% (p-i-n) | mdpi.com, nih.gov |

| Propylammonium Chloride (PACl) | Increases grain size, enhances carrier lifetime, and passivates grain boundaries. | Over 22.2% | researchgate.net |

| PDAI2/3MTPAI | Surface passivation. | 25.4% (average) | northwestern.edu |

| Amidinium Passivation (e.g., 3MTPII) | Ligand stabilization via amidination, reducing deprotonation. | 26.3% (certified, stabilized) | northwestern.edu |

Catalytic Applications in Organic Synthesis

Amines are a cornerstone of organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. This field complements traditional metal-based catalysis and biocatalysis. nobelprize.org

Primary and secondary amines are versatile and powerful organocatalysts for a wide range of enantioselective organic reactions. rsc.org They primarily operate through two main covalent catalysis mechanisms: enamine catalysis and iminium catalysis. wikipedia.org

Enamine Catalysis : In this mode, a secondary or primary amine reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. nobelprize.org This enamine is more reactive than the corresponding enolate and can react with various electrophiles, enabling reactions such as asymmetric aldol, Mannich, and Michael reactions.

Iminium Catalysis : Here, the amine catalyst reacts with a carbonyl compound to form an electrophilic iminium ion. wikipedia.orgnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles. nih.gov

These catalytic cycles allow for the formation of new carbon-carbon bonds under mild conditions, often with high stereoselectivity.

Derivatives of 3-(Methylthio)propylamine can be employed as catalysts in multicomponent reactions for the synthesis of heterocyclic compounds. One notable example is the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which are five-membered heterocyclic compounds with a range of pharmacological activities. mdpi.compreprints.org

In a specific application, propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) was used as a heterogeneous catalyst for a one-pot, three-component reaction. mdpi.compreprints.org The reaction involves combining an aryl or heteroaryl aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-keto ester (like ethyl acetoacetate). mdpi.com

The key advantages of using this amine-functionalized catalyst include:

High Yields : The desired isoxazol-5-one products were obtained in good to high yields. mdpi.com

Green Chemistry Principles : The reaction proceeds efficiently in water at room temperature, aligning with green chemistry principles by using an environmentally friendly solvent and saving energy. mdpi.compreprints.org

Simplicity and Efficiency : The process features a simple work-up, avoids chromatographic purification, and uses a low-cost, obtainable catalyst. mdpi.com

The catalytic cycle is presumed to involve the primary amine group of the catalyst facilitating the condensation steps required to form the heterocyclic ring. This application demonstrates the utility of propylamine derivatives as practical catalysts in the efficient synthesis of valuable organic molecules. mdpi.com

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Aldehydes | Hydroxylamine Hydrochloride | β-Keto Ester | Propylamine-functionalized cellulose | Water | Environmentally friendly, high yield at room temperature. | mdpi.com, preprints.org |

Emerging Research Areas and Future Academic Directions

Computational Chemistry and Molecular Modeling Studies

Computational approaches are becoming indispensable tools for predicting the behavior of molecules, saving significant time and resources in the laboratory. For 3-(Methylthio)propylamine (B146394), these in silico methods offer a window into its reactivity, conformational dynamics, and potential biological interactions.

Density Functional Theory (DFT) has emerged as a powerful method for evaluating the chemical reactivity of molecules. researchgate.net By calculating global and local reactivity descriptors, researchers can predict how 3-(Methylthio)propylamine might interact with biological systems. For instance, DFT can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity. nih.gov For organosulfur compounds, these computational predictions can guide the screening of their potential as drugs or other bioactive agents.

Furthermore, computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.govresearchgate.netresearchgate.net Predicting these properties for 3-(Methylthio)propylamine can help in assessing its potential as a drug candidate or in understanding its metabolic fate in biological systems. These in silico models use a compound's structure to forecast its behavior in the body, which is crucial for early-stage drug discovery and development. researchgate.netphcogj.com

A summary of computational approaches for predicting the biological interactions of 3-(Methylthio)propylamine is presented in the table below.

| Computational Method | Predicted Property | Relevance to 3-(Methylthio)propylamine |

| Density Functional Theory (DFT) | Reactivity descriptors (HOMO, LUMO, etc.) | Prediction of chemical reactivity and potential interaction with biological targets. researchgate.net |

| QSAR Models | ADMET properties | Forecasting of absorption, distribution, metabolism, excretion, and toxicity. researchgate.net |

| Molecular Docking | Binding affinity and mode | Simulation of interaction with specific proteins or DNA to predict biological activity. dergipark.org.tr |

The flexibility of the propyl chain in 3-(Methylthio)propylamine allows it to adopt various conformations, which can influence its interaction with biological targets. Molecular dynamics (MD) simulations can be employed to study these conformational changes over time. mdpi.comnih.gov Such simulations provide insights into the stability of different conformers and the energy barriers between them, which is crucial for understanding how the molecule might bind to a receptor. mdpi.com

Molecular docking is another computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. imrpress.comnih.gov For 3-(Methylthio)propylamine, docking studies can be used to screen potential biological targets and to understand the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. chemrxiv.org For example, a study on a molecule containing a methylthio-thiadiazole moiety demonstrated how docking can reveal binding affinities and interactions with targets like integrin and DNA. dergipark.org.tr While specific docking studies on 3-(methylthio)propylamine are not yet prevalent, the methodology is well-established for primary amines and organosulfur compounds. phcogj.com

Development of Novel Synthetic Routes and Sustainable Methodologies

The chemical industry is increasingly focused on "green chemistry" principles to develop more environmentally friendly and efficient synthetic processes. For 3-(Methylthio)propylamine hydrochloride, this translates to exploring renewable feedstocks, milder reaction conditions, and catalytic methods.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. researchgate.netmdpi.com Enzymes such as amine dehydrogenases are being explored for the synthesis of amines from a wide range of aldehydes and ketones. researchgate.net Similarly, biocatalytic methods for the formation of thioether bonds are also an active area of research.

Another sustainable approach is the use of photocatalysis, which can enable the synthesis of complex molecules like tertiary alkylamines through multicomponent reactions under visible light. cam.ac.uk Photocatalytic methods are also being developed for the synthesis of thioethers from readily available starting materials like alcohols and aryl chlorides, avoiding the use of malodorous thiols. nih.gov The development of sustainable routes to functionalized primary amines is a significant area of research, with methods like decarboxylative radical-polar crossover being explored. nih.gov

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. A study on the synthesis of 3-(alkylthio)propionic acids demonstrated the efficiency of microwave irradiation in thio-alkylation reactions. rsc.org

The table below summarizes some sustainable methodologies applicable to the synthesis of 3-(Methylthio)propylamine.

| Synthetic Methodology | Key Advantages | Potential Application to 3-(Methylthio)propylamine Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. researchgate.netmdpi.com | Enzymatic amination and thioether formation. |